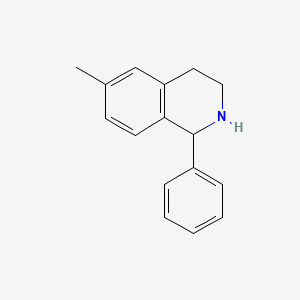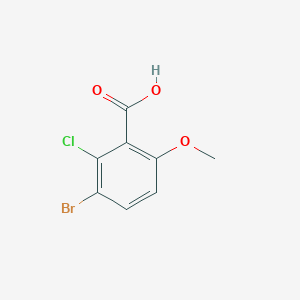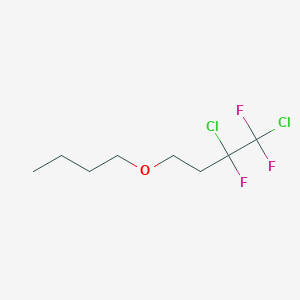
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane
描述
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane is an organic compound characterized by its unique structure, which includes butoxy, dichloro, and trifluorobutane groups
准备方法
The synthesis of 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane typically involves multi-step organic reactions. One common method includes the reaction of 1-butoxy-2-propanol with chlorinating agents to introduce the dichloro groups, followed by fluorination to achieve the trifluorobutane structure. Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Halogen exchange reactions are common, where chlorine atoms can be substituted with other halogens or functional groups using reagents like sodium iodide.
科学研究应用
1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes, while the dichloro and trifluorobutane groups contribute to its reactivity and stability. These interactions can modulate various biochemical pathways, making it a valuable tool in research.
相似化合物的比较
When compared to similar compounds, such as 1-butoxy-2-propanol and 1-butoxy-4-methoxybenzene, 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane stands out due to its unique combination of butoxy, dichloro, and trifluorobutane groups. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it suitable for specialized applications.
Similar Compounds
1-Butoxy-2-propanol: Known for its use in industrial cleaners and solvents.
1-Butoxy-4-methoxybenzene: Utilized in the synthesis of aromatic compounds.
1-Butoxy-2-hydroxypropane: Commonly used in the production of surfactants and emulsifiers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and application.
属性
IUPAC Name |
4-butoxy-1,2-dichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2F3O/c1-2-3-5-14-6-4-7(9,11)8(10,12)13/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXUCDHVXCXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)

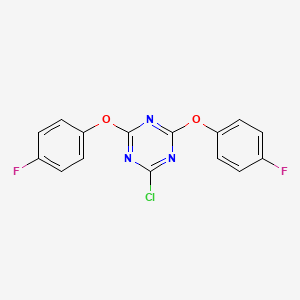
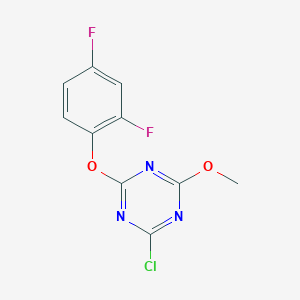
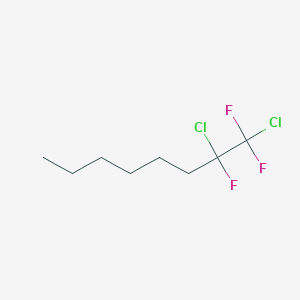
![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)

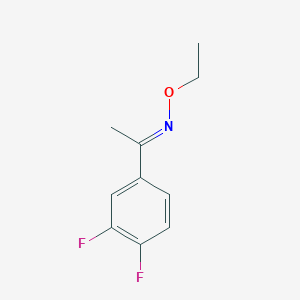
![3-Chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B3040623.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)
